Cas no 83807-07-2 (10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine)

10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine structure
83807-07-2 structure
Product name:10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine
CAS No:83807-07-2
MF:C25H22O2
MW:354.44098
CID:1814529
PubChem ID:55149

10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine Chemical and Physical Properties

Names and Identifiers

    • 10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine
    • 6-ethyl-5-phenyl-2-prop-2-enoxybenzo[b][1]benzoxepine
    • UNII-Z1CP60928Q
    • DIBENZ(b,f)OXEPINE, 3-(ALLYLOXY)-10-ETHYL-11-PHENYL-
    • 83807-07-2
    • CHEMBL15291
    • 3-allyloxy-10-ethyl-11-phenyldibenzo[b,f]oxepine
    • BRN 5611180
    • 3-(Allyloxy)-10-ethyl-11-phenyldibenz(b,f,)oxepine
    • DTXSID30232690
    • 3-(Allyloxy)-10-ethyl-11-phenyl dibenz(b,f)oxepine
    • Z1CP60928Q
    • DIBENZ(B,F)OXEPIN, 10-ETHYL-11-PHENYL-3-(2-PROPEN-1-YLOXY)-
    • Inchi: InChI=1S/C25H22O2/c1-3-16-26-19-14-15-22-24(17-19)27-23-13-9-8-12-21(23)20(4-2)25(22)18-10-6-5-7-11-18/h3,5-15,17H,1,4,16H2,2H3
    • InChI Key: FLHHKPBRUGMVKM-UHFFFAOYSA-N
    • SMILES: CCC1=C(C2=C(C=C(C=C2)OCC=C)OC3=CC=CC=C31)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 354.161979940g/mol
  • Monoisotopic Mass: 354.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų
  • XLogP3: 6.1

10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine Related Literature

Additional information on 10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine

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